3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine
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Overview
Description
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to a benzylamine core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine typically involves the reaction of 3-bromo-4-nitrobenzylamine with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is generally carried out at room temperature, with continuous stirring for 2-3 hours to ensure complete reaction . The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzylamines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide: Similar structure but with an additional bromine atom.
Uniqueness
The presence of both trifluoromethoxy and trifluoroethoxy groups in 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C10H8BrF6NO2 |
---|---|
Molecular Weight |
368.07 g/mol |
IUPAC Name |
[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]methanamine |
InChI |
InChI=1S/C10H8BrF6NO2/c11-6-3-5(4-18)1-2-7(6)19-9(13,14)8(12)20-10(15,16)17/h1-3,8H,4,18H2 |
InChI Key |
PNFUEKLDBBYYTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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